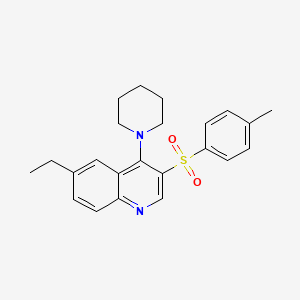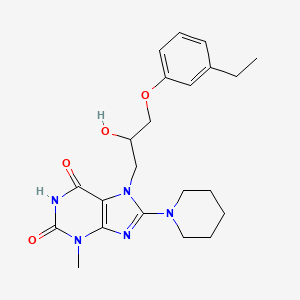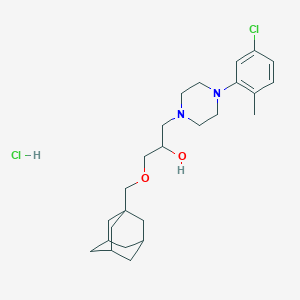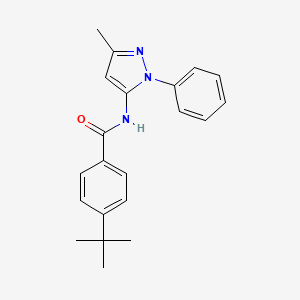![molecular formula C17H21N5O3S B2976019 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 585555-85-7](/img/structure/B2976019.png)
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide . This compound is a solid and its empirical formula is C8H13N4 · HS .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, was synthesized using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties are not directly available.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
1,2,4-Triazole derivatives are synthesized for their potential in pharmacological applications due to their broad range of biological activities. For instance, derivatives have been explored for their anti-exudative properties, with some compounds showing promising results in reducing edema more effectively than reference drugs like diclofenac sodium in animal models (Chalenko et al., 2019). Similarly, antiviral and virucidal activities against human adenovirus and ECHO-9 virus have been investigated, revealing that certain 1,2,4-triazole derivatives can significantly reduce viral replication (Wujec et al., 2011).
Antitumor Activities
The antitumor potential of 1,2,4-triazole derivatives has been a subject of interest, with studies focusing on the synthesis of novel compounds and their inhibitory effects on various cancer cell lines. Research has shown that some newly synthesized thiophene, pyrimidine, and coumarin derivatives exhibit promising antitumor activities, highlighting the therapeutic potential of these compounds in oncology (Albratty et al., 2017).
Structural Analysis and Crystallography
Structural elucidation of 1,2,4-triazole derivatives provides insights into their chemical properties and potential applications. Crystal structure analysis of compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide offers detailed information on molecular conformation, which is crucial for understanding their reactivity and interaction with biological targets (Subasri et al., 2017).
Antimicrobial and Antifungal Properties
The search for new antimicrobial and antifungal agents has led to the exploration of 1,2,4-triazole derivatives. Some compounds have been identified with significant activity against bacterial and fungal strains, indicating their potential as new treatments for infectious diseases (MahyavanshiJyotindra et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of a unique collection of chemicals provided to early discovery researchers
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include temperature, pH, and the presence of other compounds or substances. The compound is generally safe for use under normal conditions
Eigenschaften
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c18-22-16(11-4-2-1-3-5-11)20-21-17(22)26-9-15(23)19-12-6-7-13-14(8-12)25-10-24-13/h6-8,11H,1-5,9-10,18H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPRFDASDTXPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2975936.png)


![2-Methyl-4-[4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]-1,3-oxazole](/img/structure/B2975939.png)



![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)
![4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol](/img/structure/B2975948.png)

![N-(3-chloro-4-methylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2975952.png)

![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(4-methoxyphenoxy)pyrimidine](/img/structure/B2975958.png)